2-(4-ethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one
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Overview
Description
2-(4-ethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C26H18F3N3O2 and its molecular weight is 461.444. The purity is usually 95%.
BenchChem offers high-quality 2-(4-ethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-ethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Isoquinoline derivatives are synthesized through various methods, including Heck-mediated synthesis, which provides a route to complex naphtho[2,1-f]isoquinolines, demonstrating the compound's relevance in synthetic organic chemistry and potential for creating diverse molecular architectures (Pampín et al., 2003). Similarly, oxadiazole and thiadiazole derivatives have been synthesized for use as chemosensors, indicating their utility in developing sensors and probes for detecting various ions and molecules (Zhang et al., 2020).
Biological Applications
Compounds containing oxadiazole moieties have been evaluated for their antimicrobial properties, suggesting potential applications in developing new antimicrobial agents (Desai et al., 2007). Moreover, novel benzo[de]isoquinoline-1,3(2H)-dione derivatives have shown antibacterial and antifungal activities, highlighting their significance in pharmaceutical research aimed at discovering new drugs (Sirgamalla & Boda, 2019).
Material Science and Photophysical Properties
Isoquinoline derivatives have also been explored in material science, particularly in the development of electroluminescent materials and organic light-emitting diodes (OLEDs). The synthesis and characterization of dinuclear platinum complexes containing aryl-isoquinoline and oxadiazole-thiol have shown high efficiency in NIR electroluminescence, indicating their potential in advanced optoelectronic devices (Xiong et al., 2016).
Mechanism of Action
Isoquinolines
Isoquinoline is a heterocyclic aromatic organic compound. It is a structural isomer of quinoline. Isoquinoline derivatives are known for their diverse range of biological activities, including antitumor, anti-inflammatory, antimicrobial, and anticonvulsant effects .
Oxadiazoles
Oxadiazole is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms. Some oxadiazole derivatives have been found to possess antibacterial, antifungal, antitubercular, anticancer, anti-inflammatory, analgesic, and antiviral activities .
Trifluoromethyl group
The trifluoromethyl group is a functional group in organofluorines. The trifluoromethyl group is often used in medicinal chemistry and drug design as it can alter the chemical properties of new drug candidates .
properties
IUPAC Name |
2-(4-ethylphenyl)-4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18F3N3O2/c1-2-16-7-13-19(14-8-16)32-15-22(20-5-3-4-6-21(20)25(32)33)24-30-23(31-34-24)17-9-11-18(12-10-17)26(27,28)29/h3-15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHGRTRZFMHNMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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